Lipophilicity Differential: LogP Comparison with 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
The target compound exhibits a computed LogP of 4.43 , which exceeds that of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (LogP 3.68 ) by 0.75 log units. This corresponds to a 5.6-fold higher partition coefficient, underscoring significantly greater lipophilicity. Note: Direct comparative experimental measurements for this pair are not available; values are vendor/computational estimates from different sources and should be regarded as indicative.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 4.43 (Chemsrc computed) |
| Comparator Or Baseline | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine, LogP 3.68 (hzbp.cn) |
| Quantified Difference | +0.75 log units (≈5.6-fold higher partition coefficient) |
| Conditions | Computed values from Chemsrc and hzbp.cn, respectively. |
Why This Matters
Higher lipophilicity improves retention on reversed-phase HPLC and may enhance membrane permeability in biological screens, influencing procurement decisions for derivatization or intermediate synthesis applications.
